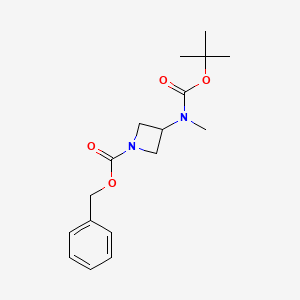
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H24N2O4 and a molecular weight of 320.38 g/mol . This compound is part of the azetidine family, which is known for its four-membered nitrogen-containing ring structure. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of azetidine-3-carboxylic acid derivatives. The process involves the condensation of epichlorohydrin with benzhydrylamine to form an intermediate alcohol, which is then mesylated. The mesylate is displaced with potassium iodide in dimethyl sulfoxide (DMSO) to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium iodide in DMSO are commonly used.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used in the reaction.
Deprotection: The major product is the free amine after the removal of the Boc group.
Scientific Research Applications
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites of the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-iodoazetidine-1-carboxylate: Another Boc-protected azetidine derivative used in similar synthetic applications.
tert-Butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate: A related compound with a different substituent on the azetidine ring.
Uniqueness
Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)azetidine-1-carboxylate is unique due to its specific combination of functional groups, which allows for selective reactions and applications in various fields of research and industry.
Properties
IUPAC Name |
benzyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18(4)14-10-19(11-14)16(21)22-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUMSIBWFYMXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














